Des(1-cyclohexanol) Venlafaxine-d6
Overview
Description
Des(1-cyclohexanol) Venlafaxine-d6 is a deuterium-labeled analog of Des(1-cyclohexanol) Venlafaxine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice in drug development to study pharmacokinetics and metabolic profiles .
Mechanism of Action
Target of Action
Des(1-cyclohexanol) Venlafaxine-d6 is a deuterium-labeled form of Des(1-cyclohexanol) Venlafaxine . The primary target of this compound is similar to that of Venlafaxine, which is an antidepressant agent . Venlafaxine works by increasing the level of neurotransmitters in the synapse .
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of serotonin and noradrenaline, thereby increasing their levels in the synapse . This results in enhanced neurotransmission, which can help alleviate symptoms of various psychiatric disorders .
Biochemical Pathways
It can be inferred that the compound affects the serotonin and noradrenaline reuptake pathways, given its mode of action .
Pharmacokinetics
this compound, being a deuterium-labeled compound, is used largely as a tracer for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The molecular and cellular effects of this compound’s action would be expected to mirror those of Venlafaxine, given their similar structures and targets . This includes increased levels of serotonin and noradrenaline in the synapse, leading to enhanced neurotransmission .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a deuterium-labeled version of Des(1-cyclohexanol) Venlafaxine . The presence of deuterium can potentially affect the interactions of the compound with enzymes, proteins, and other biomolecules .
Cellular Effects
As a deuterium-labeled compound, it may be used in studies to track and understand the effects of its parent compound, Des(1-cyclohexanol) Venlafaxine, on various types of cells and cellular processes .
Molecular Mechanism
It is known that deuterium-labeled compounds can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Temporal Effects in Laboratory Settings
As a deuterium-labeled compound, it may be used in studies to track the stability, degradation, and long-term effects of its parent compound, Des(1-cyclohexanol) Venlafaxine .
Dosage Effects in Animal Models
As a deuterium-labeled compound, it may be used in studies to understand the dosage effects of its parent compound, Des(1-cyclohexanol) Venlafaxine .
Metabolic Pathways
As a deuterium-labeled compound, it may be used in studies to understand the metabolic pathways of its parent compound, Des(1-cyclohexanol) Venlafaxine .
Transport and Distribution
As a deuterium-labeled compound, it may be used in studies to understand the transport and distribution of its parent compound, Des(1-cyclohexanol) Venlafaxine .
Subcellular Localization
As a deuterium-labeled compound, it may be used in studies to understand the subcellular localization of its parent compound, Des(1-cyclohexanol) Venlafaxine .
Preparation Methods
The preparation of Des(1-cyclohexanol) Venlafaxine-d6 typically involves chemical synthesis or deuteration reactions. . Industrial production methods for such compounds often require precise control of reaction conditions to ensure the incorporation of deuterium at the desired positions within the molecule.
Chemical Reactions Analysis
Des(1-cyclohexanol) Venlafaxine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Des(1-cyclohexanol) Venlafaxine-d6 has several scientific research applications:
Chemistry: It is used as a tracer in studies involving the quantitation of drug molecules.
Biology: It helps in understanding the metabolic pathways and pharmacokinetics of drugs.
Medicine: It is used in the development and testing of new pharmaceuticals.
Industry: It is employed in the production of stable isotope-labeled compounds for various applications
Comparison with Similar Compounds
Des(1-cyclohexanol) Venlafaxine-d6 is unique due to the presence of deuterium atoms, which distinguish it from its non-deuterated analog, Des(1-cyclohexanol) Venlafaxine. Similar compounds include:
Venlafaxine-d6: Another deuterium-labeled analog used for similar research purposes.
O-Desmethyl Venlafaxine-d10: A stable isotope-labeled compound used in pharmacokinetic studies.
Deoxy Venlafaxine: An impurity of Venlafaxine used in research
This compound stands out due to its specific deuterium labeling, which provides unique insights into the drug’s pharmacokinetics and metabolism.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSZBHCYLIHECZ-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)OC)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747509 | |
Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330046-00-8 | |
Record name | 2-(4-Methoxyphenyl)-N,N-bis[(~2~H_3_)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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